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Abstract
Disodium Stearoyl Glutamate (DSG), an acylated amino acid surfactant, is a well-established

excipient in the cosmetic and food industries, valued for its emulsifying, cleansing, and skin-

conditioning properties.[1][2][3] Its unique amphiphilic structure, comprising a hydrophilic

glutamate head and a lipophilic stearoyl tail, presents significant, though less explored,

potential in pharmaceutical sciences.[4][5] This document provides a comprehensive technical

guide for researchers, scientists, and drug development professionals on the application of

Disodium Stearoyl Glutamate as a novel excipient in the design and formulation of controlled

release oral solid dosage forms. We will explore its mechanistic role, provide detailed protocols

for formulation via direct compression and hot-melt extrusion, and outline essential

characterization and quality control methodologies.

Introduction to Disodium Stearoyl Glutamate (DSG)
Disodium Stearoyl Glutamate (IUPAC Name: disodium;(2S)-2-

(octadecanoylamino)pentanedioate; Chemical Formula: C₂₃H₄₁NNa₂O₅) is the disodium salt of

stearoyl glutamic acid.[5] Traditionally, its utility has been centered on its surface-active

properties.[2] However, its lipidic nature, combined with the presence of a polar amino acid
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moiety, makes it a compelling candidate for pharmaceutical applications, particularly in

modulating drug release.

Key Physicochemical Properties:

Property Value/Description Source

Molecular Weight 457.6 g/mol [5]

Appearance White to off-white powder N/A

Nature Anionic Surfactant, Amphiphilic [2]

Solubility Soluble in water and oils [6]

Origin
Can be derived from synthetic

or animal sources
[1][2]

From a pharmaceutical standpoint, DSG offers the potential for high biocompatibility due to its

amino acid-based structure. While not yet prevalent in the FDA's Inactive Ingredient Database

for oral formulations, its extensive safety profile in topical products provides a strong foundation

for its evaluation as a novel oral excipient.[7][8]

Proposed Mechanism of Action in Controlled
Release Systems
The primary function of DSG in a controlled release system is hypothesized to be that of a

hydrophobic matrix former. This mechanism is analogous to widely used lipidic excipients like

stearic acid or carnauba wax.[9]

When incorporated into a tablet matrix, DSG can control drug release through a combination of

mechanisms:

Diffusion Control: The insoluble, lipidic stearoyl chains form a tortuous matrix. The dissolved

drug must diffuse through this winding path to be released, slowing its delivery to the

surrounding medium.
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Erosion Control: The matrix itself slowly erodes upon exposure to gastrointestinal fluids. The

rate of this erosion dictates the exposure of new drug particles for dissolution and release.

The glutamic acid portion may slightly influence the hydrophilicity and subsequent erosion

rate of the matrix.

Wetting Modification: As a surfactant, DSG can influence the microenvironment within the

matrix, potentially improving the wetting of poorly soluble drugs, which ensures a more

consistent and predictable release, mitigating issues of incomplete dissolution within the

dosage form.
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Figure 1: Proposed mechanism of drug release from a DSG-based hydrophobic matrix tablet.

Application Note: Formulation of a Hydrophobic
Matrix Tablet
This application note details the use of DSG to formulate a controlled-release matrix tablet for a

model water-soluble active pharmaceutical ingredient (API), such as Metformin HCl or

Theophylline. The goal is to achieve a near zero-order release profile over 12 hours.

Scientific Rationale for Component Selection
Disodium Stearoyl Glutamate (DSG): The primary rate-controlling agent. Increasing its

concentration is expected to decrease the drug release rate.
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Microcrystalline Cellulose (MCC): A filler and binder that ensures good compressibility and

tablet integrity.

Colloidal Silicon Dioxide: A glidant to improve powder flow during manufacturing.

Magnesium Stearate: A lubricant to prevent sticking to tablet punches and dies.

Example Formulation Compositions
The following table outlines test formulations with varying levels of DSG to study its effect on

drug release.

Component
Formulation
F1 (Fast
Release)

Formulation
F2 (Medium
Release)

Formulation
F3 (Slow
Release)

Function

API 50% 50% 50% Active

Disodium

Stearoyl

Glutamate

15% 25% 35%
Release Control

Matrix

Microcrystalline

Cellulose
34% 24% 14% Filler/Binder

Colloidal Silicon

Dioxide
0.5% 0.5% 0.5% Glidant

Magnesium

Stearate
0.5% 0.5% 0.5% Lubricant

Total Weight

(mg)
500 500 500

Experimental Protocols
Protocol 1: Formulation of Matrix Tablets by Direct
Compression
This protocol describes the manufacturing process for the formulations listed in Section 3.2.
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Materials & Equipment:

Active Pharmaceutical Ingredient (API)

Disodium Stearoyl Glutamate (Pharmaceutical Grade)

Microcrystalline Cellulose (e.g., Avicel® PH-102)

Colloidal Silicon Dioxide (e.g., Aerosil® 200)

Magnesium Stearate

V-Blender or Turbula Mixer

Rotary Tablet Press with appropriate tooling

Sieves (20 mesh, 60 mesh)

Methodology:

Sifting: Sift the API, Disodium Stearoyl Glutamate, and Microcrystalline Cellulose through a

20-mesh sieve to de-lump and ensure particle size uniformity. Sift Colloidal Silicon Dioxide

and Magnesium Stearate through a 60-mesh sieve.

Scientist's Note: Sifting is a critical step to ensure content uniformity in the final blend by

breaking up agglomerates and improving powder homogeneity.

Pre-lubrication Blending: Accurately weigh and add the sifted API, DSG, and MCC to a V-

blender. Blend for 15 minutes.

Glidant Addition: Add the sifted Colloidal Silicon Dioxide to the blender and mix for an

additional 5 minutes.

Scientist's Note: The glidant is added before the lubricant to improve the overall flowability

of the bulk powder, which is essential for consistent die filling.

Lubrication: Add the sifted Magnesium Stearate to the blend and mix for a final 3 minutes.
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Scientist's Note: Over-lubrication (>5 minutes) can lead to the formation of a hydrophobic

film around the granules, which can negatively impact tablet hardness and slow

dissolution unpredictably.

Compression: Set up the tablet press with the desired tooling. Compress the final blend into

tablets with a target weight of 500 mg and a target hardness of 8-12 kp.

De-dusting: Transfer the compressed tablets to a de-duster to remove any fine powder

adhering to the tablet surface.
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Figure 2: Workflow for direct compression of DSG matrix tablets.
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Protocol 2: Preparation by Hot-Melt Extrusion (HME)
HME offers a continuous manufacturing process, ideal for creating solid dispersions and

controlling drug release.[10][11][12] DSG's lipidic nature makes it a suitable carrier for HME.

[10]

Materials & Equipment:

API (thermally stable)

Disodium Stearoyl Glutamate

Optional: A thermoplastic polymer (e.g., Soluplus®, HPMCAS)

Twin-screw extruder

Downstream cooling and pelletizing equipment

Methodology:

Pre-blending: Physically blend the API and DSG (and any other polymer) in the desired ratio

(e.g., 20% API, 80% DSG) for 10 minutes.

Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration and a die

(e.g., 2 mm circular die). Set the temperature profile for the different zones of the extruder

barrel. A gradually increasing profile is recommended.

Example Temperature Profile: Zone 1: 60°C, Zone 2: 90°C, Zone 3: 120°C, Zone 4:

110°C.

Scientist's Note: The temperature profile is critical. It must be high enough to ensure the

carrier melts and mixes homogeneously with the API but low enough to prevent thermal

degradation of the API.[13] A screening DSC of the API and DSG is essential to determine

the processing window.

Extrusion: Feed the pre-blended powder into the extruder at a controlled rate (e.g., 0.5 kg/h )

with a set screw speed (e.g., 100 RPM).
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Cooling & Pelletizing: The extrudate emerges from the die as a molten strand. Cool it on a

conveyor belt and feed it into a pelletizer to cut it into uniform pellets.

Further Processing: The pellets can be filled into capsules or milled and blended with other

excipients for compression into tablets.

Characterization and Quality Control Protocols
Protocol 3: In-Vitro Dissolution Testing
This protocol is essential for assessing the drug release profile of the formulated tablets.

Equipment & Reagents:

USP Dissolution Apparatus 2 (Paddle)

Dissolution media (e.g., 900 mL of pH 6.8 phosphate buffer)

HPLC or UV-Vis Spectrophotometer for drug quantification

Methodology:

Apparatus Setup: Set the paddle speed to 50 RPM and the media temperature to 37 ±

0.5°C.

Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus and

simultaneously begin timing.

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10,

12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media.

Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for

drug concentration using a validated analytical method.

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot

the % drug release versus time.

Expected Results:
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Time (hours)
F1 Release (%)
(15% DSG)

F2 Release (%)
(25% DSG)

F3 Release (%)
(35% DSG)

1 35 22 15

4 75 55 40

8 95 82 68

12 >98% 96 85

Protocol 4: Solid-State and Physical Characterization
These tests ensure the physical integrity of the tablets and investigate the physical state of the

API within the matrix.[14][15]

Physical Tablet Tests: Perform standard tests for weight variation, hardness, thickness, and

friability as per USP guidelines.

Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of

the API within the DSG matrix. An absence or shift of the API's melting endotherm in an HME

formulation suggests the formation of an amorphous solid dispersion.

X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the API.

Sharp peaks indicate crystallinity, while a halo pattern indicates an amorphous state.

Protocol 5: Stability Testing
Stability studies are performed to ensure the formulation remains effective and safe throughout

its shelf life, following ICH Q1A(R2) guidelines.[16][17]

Conditions:

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[18]

Methodology:
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Package the tablets in the proposed commercial packaging.

Place the packaged tablets in stability chambers set to the specified conditions.

Pull samples at defined time points (e.g., for accelerated study: 0, 1, 3, and 6 months).

Test the pulled samples for key quality attributes, including appearance, assay,

purity/degradation products, and dissolution profile.

Scientist's Note: A significant change in the dissolution profile during stability testing could

indicate a physical change in the matrix, such as polymer aging or recrystallization of an

amorphous API, which must be investigated.

Regulatory and Safety Considerations
The use of Disodium Stearoyl Glutamate as a novel oral excipient requires a thorough safety

evaluation.[19][20] While it is not currently listed in the FDA's Inactive Ingredient Database for

oral products, its extensive use in cosmetics provides a substantial amount of safety data.[7][8]

For regulatory submission (e.g., in an NDA), a comprehensive safety package would need to

be compiled, potentially including toxicology studies, to support its intended use, concentration,

and route of administration.[19][21]

Conclusion
Disodium Stearoyl Glutamate presents a promising and versatile new excipient for the

development of controlled release drug delivery systems. Its amphiphilic and lipidic character

allows it to function effectively as a hydrophobic matrix former in both direct compression and

hot-melt extrusion processes. By carefully controlling the concentration of DSG and other

formulation parameters, drug release profiles can be precisely tailored to meet specific

therapeutic needs. The protocols and application notes provided herein offer a solid foundation

for researchers to begin exploring the utility of this multifunctional excipient in creating

innovative and effective oral controlled release dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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